3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-14-4-2-8-18-15(14)22-12-5-9-19(10-6-12)23(20,21)13-3-1-7-17-11-13/h1-4,7-8,11-12H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZZRNCGNWYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Chlorobenzene |
| Temperature | Reflux (~130°C) |
| Reaction Time | 2–4 hours |
| Yield | 70–85% (reported in patent) |
This method avoids side reactions common in chlorinated solvents like dichloromethane, enhancing purity.
Ether Bond Formation: 3-Chloro-2-(piperidin-4-yloxy)pyridine
The ether linkage is established via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol:
Example from Literature:
In a similar synthesis, tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate was prepared using NaH in DMF, achieving 70% yield after column chromatography.
Sulfonylation of Piperidine Nitrogen
The final step involves reacting 3-chloro-2-(piperidin-4-yloxy)pyridine with pyridine-3-sulfonyl chloride under basic conditions.
Optimized Procedure:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C → room temperature |
| Reaction Time | 2–4 hours |
| Yield | 60–75% (estimated) |
This method, adapted from ACS Journal of Medicinal Chemistry , ensures selective mono-sulfonylation.
Alternative Synthetic Routes and Modifications
Sequential Sulfonylation-Etherification
A patent (WO2013085802A1 ) describes pre-sulfonylated piperidines for streamlined coupling. However, this approach risks steric hindrance during ether formation, reducing yields to 40–55%.
Microwave-Assisted Synthesis
Recent advancements suggest microwave irradiation (150°C, 30 min) can accelerate the sulfonylation step, though scalability remains unverified.
Purification and Characterization
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization :
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at pyridine C-2 vs. C-4 positions necessitate careful base selection.
- Sulfonyl Chloride Stability : Pyridine-3-sulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
- Yield Improvement : Catalytic methods (e.g., DMAP) may enhance sulfonylation efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or sulfoxides.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides, sulfoxides.
Reduction: Sulfides, thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyridine and sulfonamide groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations into the anticancer properties of pyridine derivatives suggest that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data indicate that this compound may interact with specific molecular targets involved in cancer progression .
Drug Development
The compound is being explored as a potential lead compound for developing new therapeutic agents targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for further pharmacological studies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses help in understanding the interactions at the molecular level, guiding further modifications to enhance efficacy .
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of pyridine-based compounds for antimicrobial activity using disc diffusion methods. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that compounds with structural similarities exhibited significant cytotoxic effects, leading researchers to explore their potential as anticancer agents .
Mechanism of Action
The mechanism by which 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation or neurotransmission, by either activating or inhibiting key proteins.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₅H₁₅ClN₂O₃S.
- Molecular Weight : ~362.8 g/mol.
- Bioactivity : Predicted to interact with enzymes or receptors via its sulfonamide and pyridine moieties, though specific targets require experimental validation .
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
The nature of the sulfonyl substituent significantly impacts bioactivity and physicochemical properties:
Key Insight : Pyridinylsulfonyl derivatives (target compound) may offer superior pharmacokinetic profiles compared to phenyl analogs due to improved solubility and target engagement .
Variations in Pyridine Substitution Patterns
The position of chlorine and additional substituents on the pyridine ring influence reactivity and bioactivity:
Key Insight : Chlorine at position 3 (target compound) may favor interactions with hydrophobic binding pockets, while CN or methyl groups (e.g., ) enhance metabolic resistance.
Piperidine vs. Pyrrolidine Core Modifications
Replacing piperidine with pyrrolidine alters ring strain and conformational flexibility:
| Compound Name | Heterocyclic Core | Molecular Formula | Key Features | Observed Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Piperidine | C₁₅H₁₅ClN₂O₃S | Six-membered ring provides conformational flexibility for target binding. | Theoretical GPCR modulation | |
| 3-Chloro-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | Pyrrolidine | C₁₉H₂₁ClN₂O₃S | Five-membered ring increases steric hindrance; fused naphthalene enhances aromatic interactions. | Antibacterial activity in related sulfonamides |
Key Insight : Piperidine-based compounds (target) are more conformationally adaptable, whereas pyrrolidine analogs may exhibit higher target specificity due to constrained geometry .
Biological Activity
3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS Number: 2034496-97-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 353.8 g/mol
- Structural Features : The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked via a sulfonyl group, which is believed to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound likely inhibits certain kinases or other enzymes that are crucial for tumor growth.
- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- p53 Activation : Similar compounds have been noted for their ability to activate p53, a critical tumor suppressor protein.
Biological Activity
Research has demonstrated various biological activities associated with the compound:
Anticancer Activity
Studies indicate that derivatives of this compound exhibit potent anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Chloro Derivative | SJSA-1 | 0.22 |
| Other Sulfonamide | MDM2 Inhibitor | 0.15 |
Antimicrobial Activity
The sulfonamide moiety also suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL.
Case Studies and Research Findings
- In Vivo Studies : In a murine model, administration of the compound led to significant tumor growth inhibition when dosed at 100 mg/kg, indicating its potential as an effective therapeutic agent.
- Pharmacodynamics : Studies showed that the compound could induce upregulation of p53 and other proteins involved in apoptosis, enhancing its anticancer effects.
Example Study:
A study published in Nature evaluated the pharmacodynamic effects of similar compounds on tumor xenografts, revealing that oral administration resulted in significant tumor regression and activation of apoptotic pathways (PMC5394527).
Q & A
Basic: What are the optimal synthetic routes for 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridine-3-sulfonyl chloride intermediate, followed by coupling with piperidine-4-ol under basic conditions (e.g., NaH in DMF) to form the sulfonamide-piperidine moiety .
- Step 2: Chlorination at the 3-position of the pyridine ring using POCl₃ or SOCl₂ under reflux .
- Step 3: Etherification of the piperidin-4-yloxy group with 2-hydroxypyridine via nucleophilic substitution, often requiring catalytic KI to enhance reactivity .
Key Considerations: Monitor reaction progress via TLC or HPLC. Final purification may involve column chromatography (silica gel, eluent: DCM/MeOH) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the ether linkage (δ ~4.5 ppm for piperidinyloxy protons) and sulfonamide group (δ ~7.5–8.5 ppm for pyridinyl protons) .
- IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ at m/z ~380–390) and isotopic patterns for chlorine .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Common issues and solutions:
- Low Yield in Etherification: Optimize stoichiometry (e.g., excess 2-hydroxypyridine) and reaction time. Use anhydrous solvents to avoid hydrolysis .
- Byproduct Formation: Introduce scavengers (e.g., molecular sieves) to absorb water or HCl generated during chlorination .
- Scale-Up Challenges: Switch from batch to flow chemistry for better temperature control and mixing efficiency. Validate purity via HPLC-MS .
Advanced: What experimental designs are recommended for evaluating its bioactivity against microbial targets?
Answer:
- Assay Design: Use minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. Include controls (e.g., ciprofloxacin) and solvent blanks .
- Structure-Activity Relationship (SAR): Modify the sulfonamide or piperidine group to assess impact on potency. Compare with analogs like 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide .
- Mechanistic Studies: Perform time-kill assays and synergy testing with β-lactam antibiotics to identify resistance pathways .
Advanced: How to address discrepancies in bioactivity data across studies?
Answer:
- Purity Verification: Re-analyze batches via HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN) to rule out impurities >98% .
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography (e.g., PHENIX software ) to confirm the absence of racemization at the piperidine center.
- Assay Reproducibility: Standardize inoculum density (e.g., 0.5 McFarland) and incubation conditions (37°C, 18–24 hrs) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase (FabI) or human kinases. Prioritize poses with hydrogen bonds to sulfonamide and pyridine groups .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the piperidinyloxy moiety in hydrophobic pockets .
- Validation: Cross-reference docking results with mutagenesis data (e.g., FabI Ala163Ser mutant resistance profiles) .
Advanced: How to optimize regioselectivity in substitution reactions of the pyridine ring?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., trimethylsilyl) at the 4-position to direct chlorination to the 3-position .
- Metal Catalysis: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling at the 6-position, preserving the chloro and ether groups .
- Kinetic Analysis: Perform DFT calculations (Gaussian 09) to predict activation barriers for competing reaction pathways .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Accelerated degradation studies (40°C/75% RH, 4 weeks) show <5% decomposition when stored in amber vials with desiccants .
- Light Sensitivity: UV-Vis spectroscopy reveals photodegradation (λmax ~270 nm) after 48 hrs under UV light; recommend opaque packaging .
- Solution Stability: In DMSO, stability decreases after 1 week at -20°C; use fresh aliquots for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
